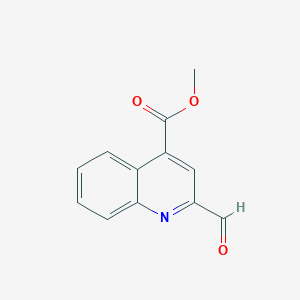

Methyl 2-formylquinoline-4-carboxylate

Description

Methyl 2-formylquinoline-4-carboxylate is a quinoline derivative featuring a formyl group (-CHO) at the 2-position and a methyl ester (-COOCH₃) at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for versatile functionalization . The formyl group enhances electrophilicity, enabling nucleophilic additions or condensations, while the ester group contributes to solubility and stability .

Properties

IUPAC Name |

methyl 2-formylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHVJOWSMSVILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylquinoline-4-carboxylate typically involves the reaction of 2-aminobenzaldehyde with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization and esterification . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Methyl 2-carboxyquinoline-4-carboxylate.

Reduction: Methyl 2-hydroxymethylquinoline-4-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-formylquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Electrophilicity: The formyl group in this compound increases electrophilicity at C2 compared to acetamido (electron-donating) or halogenated analogs, making it more reactive toward nucleophiles (e.g., in Schiff base formation) .

- Solubility: The methyl ester at C4 enhances hydrophobicity relative to carboxylic acid derivatives, though less so than ethyl esters (cf. Ethyl 2-(4-Br-phenyl)quinoline-4-carboxylate) .

- Thermal Stability: Amino-substituted derivatives (e.g., 4k) exhibit higher melting points (~223°C) due to hydrogen bonding, whereas ester/aldehyde analogs may have lower melting points .

Spectroscopic Differentiation

- IR Spectroscopy : The formyl C=O stretch (~1700 cm⁻¹) overlaps with ester C=O but can be distinguished by additional aldehyde C–H stretches (~2800 cm⁻¹). Acetamido derivatives show amide I/II bands (~1650/1550 cm⁻¹) .

- ¹H NMR : The formyl proton appears as a singlet at ~9–10 ppm, whereas acetamido groups exhibit NH (~6–8 ppm) and CH₃ (~2 ppm) signals .

Biological Activity

Methyl 2-formylquinoline-4-carboxylate is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from 2-aminobenzaldehyde and diethyl ethoxymethylenemalonate under acidic conditions. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activities

-

Anticancer Activity

- This compound has been investigated for its potential to inhibit cancer cell proliferation. It interacts with DNA, leading to disruptions in replication processes and inducing cell death. The compound has shown promising results in various cancer cell lines, including breast and prostate cancer models.

- Antimicrobial Properties

-

Antiviral Effects

- Preliminary research indicates that this compound may possess antiviral properties, although further studies are needed to elucidate its mechanisms and efficacy against specific viral strains.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound intercalates into DNA strands, disrupting their structure and inhibiting replication.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases involved in DNA replication and transcription, further contributing to its anticancer effects.

- Angiogenesis Inhibition : Some studies suggest that it may inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

- In Vitro Studies :

- A study demonstrated that this compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through oxidative stress pathways.

- In Vivo Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related quinoline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Quinoline (parent compound) | Moderate | High | Low |

| 2-Phenylquinoline-4-carboxylic acid | High | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.